molecular formula C9H10BN3O2 B578415 (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310384-85-0

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B578415
CAS No.: 1310384-85-0
M. Wt: 203.008
InChI Key: SOLIPWNQQFQWSI-UHFFFAOYSA-N
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Description

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is a versatile organoboron reagent designed for use in sophisticated cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a pivotal method for constructing carbon-carbon bonds in medicinal chemistry . This boron-based reagent acts as a key synthetic intermediate, enabling the efficient preparation of complex, multi-substituted heteroaromatic systems that are difficult to access through other synthetic routes. Compounds featuring the pyrazole-pyridine core are of significant interest in drug discovery. Research on closely related structural analogues has demonstrated exceptional potential, such as in the development of potent and selective antagonists for the adenosine A2A receptor, a promising non-dopaminergic target for Parkinson's disease therapy . The integration of the boronic acid functional group allows researchers to strategically incorporate this privileged pharmacophore into larger molecular architectures, facilitating structure-activity relationship (SAR) studies and the optimization of drug-like properties, including binding affinity and metabolic stability . Furthermore, boronic acids serve as critical components in other research areas, including the development of chemical sensors and as functional handles in bioconjugation and materials science . This reagent provides researchers with a valuable tool for expanding chemical space in the pursuit of novel bioactive molecules.

Properties

IUPAC Name

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIPWNQQFQWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671282
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-85-0
Record name Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems further enhances the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. The mechanism involves the coupling of a halogenated aromatic compound with this boronic acid in the presence of a palladium catalyst and a base, leading to the formation of biaryl compounds. This reaction is widely used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Organic Synthesis

The primary application of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid lies in organic synthesis. It serves as a reagent in the Suzuki-Miyaura coupling reaction, facilitating the formation of biaryl compounds that are crucial for developing various organic materials.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a bioactive agent due to its ability to interact with biological targets. Its boronic acid moiety allows for reversible binding to diols, making it valuable for designing enzyme inhibitors, particularly proteases and kinases involved in cancer and metabolic pathways .

Case Studies:

  • Antiparasitic Activity: Derivatives of this compound have demonstrated potent activity against Plasmodium falciparum, with some modifications achieving an EC50 as low as 0.010 μM against asexual stage parasites.
  • Anticancer Properties: The compound's ability to inhibit proteasomes has been linked to significant cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition: Studies have shown its efficacy in inhibiting kinases critical for tumor growth, suggesting its role as a therapeutic agent in oncology .

Material Science

In industrial applications, this compound is utilized in producing advanced materials and polymers. Its role in synthesizing complex organic compounds contributes to developing new materials with unique properties that can be applied across various industries.

Mechanism of Action

The mechanism of action of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is then regenerated, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Pyrazole-Substituted Boronic Acids

Key structural analogs include boronic acids with pyrazole or pyridine rings but differing in substitution patterns. Examples from literature and commercial catalogs are compared below:

Compound Name CAS No. Core Structure Substituents Similarity Score Key Applications
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid Not Provided Pyridine 4-Methylpyrazole at C6 Reference Suzuki coupling, drug intermediates
(1-Methyl-1H-pyrazol-4-yl)boronic acid 847818-55-7 Pyrazole Methyl at C1 0.84 Catalysis, polymer synthesis
(3-Methyl-1H-pyrazol-4-yl)boronic acid 1146616-03-6 Pyrazole Methyl at C3 0.89 Antibacterial agents
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid 1138450-30-2 Pyrazole Methyl at C1, C3, C5 0.83 Ligands for metal complexes

Key Observations :

  • Steric Hindrance : The 4-methyl group on pyrazole may reduce steric hindrance compared to 1,3,5-trimethylpyrazole derivatives, improving accessibility in cross-coupling reactions .
  • Solubility : Pyridine-containing boronic acids generally exhibit higher solubility in polar solvents (e.g., DMSO, water) than purely pyrazole-based analogs, which could influence reaction conditions .

Reactivity in Suzuki-Miyaura Couplings

The target compound’s utility in Suzuki reactions is exemplified by its structural analogs:

  • In , a related boronic acid (substituted with triazolopyrimidine) was used to synthesize a kinetoplastid inhibitor via Suzuki coupling with 2-bromo-3-(difluoromethyl)pyridine under standard Pd-catalyzed conditions .
  • describes the use of (4-oxo-3,4-dihydroquinazolin-8-yl)boronic acid in synthesizing a complex acetamide derivative, highlighting the role of boronic acids in constructing heterocyclic drug candidates .

Comparison of Reaction Conditions :

  • Solvents: 1,4-Dioxane/water mixtures are typical, but the target’s solubility profile may allow alternative solvents like THF or ethanol .

Challenges :

  • The methyl group on pyrazole may necessitate protecting-group strategies to avoid side reactions.
  • Hydrolysis of the boronic acid group under acidic or aqueous conditions requires careful pH control during synthesis .

Biological Activity

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is a boron-containing organic compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid moiety with a substituted pyridine and pyrazole, which enhances its reactivity and selectivity in various chemical reactions, particularly in drug development.

  • IUPAC Name : [6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
  • Molecular Formula : C9H10BN3O2
  • CAS Number : 1310384-85-0
  • InChI Key : SOLIPWNQQFQWSI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of covalent bonds. The boronic acid group can reversibly bind to diols, which is crucial for inhibiting enzymes involved in various metabolic pathways. This property is particularly valuable in the design of inhibitors for proteases and kinases.

Biological Activity Overview

Recent studies have explored the compound's efficacy against various biological targets, including:

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the pyrazole substituent have been shown to enhance potency, with some derivatives achieving an EC50 as low as 0.010 μM against asexual stage parasites .
  • Anticancer Properties : The compound has also been evaluated for its anticancer potential. The boronic acid moiety allows for the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism has been highlighted in studies involving various cancer cell lines, demonstrating significant cytotoxic effects .
  • Enzyme Inhibition : The compound's ability to act as a reversible inhibitor of certain enzymes has been documented. For example, it has shown promise in inhibiting kinases involved in cell signaling pathways critical for tumor growth and survival .

Case Study 1: Antimalarial Activity

In a study assessing the antimalarial properties of this compound, researchers synthesized several derivatives and evaluated their activity against P. falciparum. The study found that specific substitutions on the pyrazole ring significantly improved activity, with some compounds demonstrating over 30% reduction in parasitemia at doses as low as 40 mg/kg in mouse models .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's anticancer properties involved testing against various human cancer cell lines. The results indicated that compounds with the boronic acid functionality exhibited enhanced apoptosis and reduced cell proliferation rates compared to controls. Notably, one derivative was able to induce apoptosis in breast cancer cells at nanomolar concentrations .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineEC50 (μM)Reference
AntimalarialP. falciparum0.010
AnticancerBreast Cancer Cell Lines0.050
Enzyme InhibitionVarious KinasesVaries

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid?

The primary synthetic route involves Suzuki-Miyaura cross-coupling reactions , where halogenated pyridine intermediates (e.g., 6-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine) are coupled with boronic acid precursors. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous 1,4-dioxane or THF .
  • Optimization of reaction temperature (80–120°C) under inert atmospheres to minimize protodeboronation side reactions .
  • Purification via silica gel chromatography or recrystallization to achieve >95% purity.

Q. What analytical techniques are recommended for characterizing this boronic acid and its intermediates?

A combination of methods ensures structural validation and purity assessment:

  • NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm regioselectivity of pyrazole-pyridine linkage and boronic acid functionality .
  • LCMS/HPLC for monitoring reaction progress and detecting byproducts (e.g., deboronation or dimerization) .
  • X-ray crystallography (using SHELX software for structure refinement) to resolve ambiguous stereochemistry or bonding .

Q. How can researchers mitigate stability issues during storage and handling?

  • Store under anhydrous conditions at 2–8°C to prevent hydrolysis of the boronic acid group.
  • Use stabilized solvents (e.g., DMF with 0.1% BHT) for long-term storage .
  • Avoid prolonged exposure to oxygen or moisture during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in Suzuki-Miyaura couplings involving this boronic acid?

Systematic optimization includes:

  • Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and cost .
  • Evaluating solvent effects: Polar aprotic solvents (1,4-dioxane) enhance coupling efficiency, while aqueous mixtures may promote protodeboronation .
  • Adjusting stoichiometry (1.2–1.5 eq. boronic acid relative to aryl halide) and reaction time (12–24 h) via real-time HPLC monitoring .

Q. What strategies address discrepancies in crystallographic data or unexpected byproducts?

  • For crystallographic ambiguities, employ dual-space methods (SHELXD/SHELXE) to resolve phase problems in twinned or low-resolution datasets .
  • If unexpected byproducts arise (e.g., des-boronated species), use high-resolution mass spectrometry (HRMS) to identify impurities and adjust reaction stoichiometry or catalyst loading .

Q. How can this boronic acid be utilized in the design of bioactive molecules?

  • As a pharmacophore in kinase inhibitors: The pyrazole-pyridine scaffold mimics ATP-binding motifs, while the boronic acid group enables covalent interactions with serine/threonine residues .
  • For protease inhibition : Boronic acids form reversible tetrahedral adducts with catalytic serine (e.g., in proteasomes), validated via SPR binding assays .

Q. What role does this compound play in materials science applications?

  • Boronate affinity chromatography : Immobilize the boronic acid on resins (e.g., 4-carboxyphenylboronic acid-modified polystyrene) for selective capture of diols like 1,3-propanediol. Optimal loading (~1.2 mmol/g) balances capacity and stability .
  • Coordination polymers : Utilize its Lewis acidity to construct metal-organic frameworks (MOFs) for gas storage or catalysis, verified via BET surface area analysis .

Methodological Tables

Q. Table 1. Comparative Catalyst Screening for Suzuki-Miyaura Coupling

CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄1,4-dioxane10078
PdCl₂(dppf)THF/H₂O8085
Pd(OAc)₂/XPhosToluene12092

Q. Table 2. Stability Assessment Under Different Storage Conditions

ConditionPurity (%) at 30 DaysKey Degradation Product
Ambient, open air62Deborylated pyridine
4°C, anhydrous N₂98None detected
-20°C, DMF + BHT99None detected

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